chemical properties of 5-Aminobenzofuran-2-carbonitrile for medicinal chemistry
chemical properties of 5-Aminobenzofuran-2-carbonitrile for medicinal chemistry
The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 5-Aminobenzofuran-2-carbonitrile .
Executive Summary & Chemical Profile
5-Aminobenzofuran-2-carbonitrile (CAS: 55899-13-3) is a high-value heterocyclic intermediate used primarily in the development of kinase inhibitors (e.g., JAK, SYK) and CNS-active agents. It functions as a "push-pull" scaffold, featuring an electron-donating primary amine at position 5 and an electron-withdrawing nitrile group at position 2. This electronic polarization makes it an excellent candidate for fluorescence-based assays and a versatile pharmacophore for hydrogen bond interactions within enzyme active sites.
Physicochemical Profile
| Property | Value (Predicted/Experimental) | Relevance |
| Molecular Formula | C₉H₆N₂O | Core scaffold |
| Molecular Weight | 158.16 g/mol | Fragment-based drug discovery (FBDD) compliant |
| LogP | ~1.8 - 2.1 | Good membrane permeability |
| TPSA | ~50 Ų | High oral bioavailability potential |
| H-Bond Donors | 2 (NH₂) | Key for hinge binding in kinases |
| H-Bond Acceptors | 3 (Nitrile N, Furan O, Amine N) | Versatile receptor interaction points |
| pKa (Amine) | ~3.5 - 4.0 | Weakly basic; less protonated at physiological pH compared to alkyl amines |
Synthetic Access
The synthesis of 5-aminobenzofuran-2-carbonitrile typically proceeds via the construction of the benzofuran ring followed by functional group manipulation. The most robust route involves the Rap-Stoermer reaction or the cyclization of salicylaldehyde derivatives.
Primary Synthetic Route (The "Nitro-Aldehyde" Pathway)
This pathway avoids the instability of the free amine during ring closure by carrying a nitro group through the cyclization step.
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Alkylation: Reaction of 5-nitrosalicylaldehyde with chloroacetonitrile in the presence of a base (K₂CO₃ or Et₃N) in DMF or Acetone.
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Cyclization: The intermediate ether undergoes an intramolecular Thorpe-Ziegler type cyclization followed by dehydration to form 5-nitrobenzofuran-2-carbonitrile .
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Reduction: Chemoselective reduction of the nitro group to the amine using Fe/NH₄Cl, SnCl₂, or catalytic hydrogenation (Pd/C). Note: Care must be taken to avoid reducing the nitrile group.
Alternative Route (Amide Dehydration)
Used when the ester (ethyl 5-nitrobenzofuran-2-carboxylate) is the available starting material.
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Amidation: Conversion of the ester to the primary amide using aqueous ammonia.
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Dehydration: Treatment with POCl₃ or SOCl₂ converts the amide to the nitrile.
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Reduction: Nitro group reduction as above.
Caption: Synthetic workflow from 5-nitrosalicylaldehyde to the target scaffold, highlighting the critical chemoselective reduction step.
Chemical Reactivity & Derivatization
The molecule offers three distinct vectors for medicinal chemistry optimization: the Amine (C-5) , the Nitrile (C-2) , and the Benzofuran Core (C-3) .
A. The Nucleophilic Amine (C-5)
The amino group is the primary handle for extending the scaffold. Due to the electron-withdrawing nature of the benzofuran ring (and the nitrile at C-2), this aniline-like nitrogen is less nucleophilic than a standard aniline.
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Acylation/Sulfonylation: Reacts with acid chlorides or sulfonyl chlorides to form amides/sulfonamides (common in kinase inhibitors).
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Buchwald-Hartwig Coupling: Palladium-catalyzed coupling with aryl halides allows for biaryl amine formation.
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Sandmeyer Reaction: Conversion to halides (F, Cl, Br, I) via diazonium salts allows for late-stage diversification or introduction of metabolic blockers.
B. The Electrophilic Nitrile (C-2)
The nitrile group is a versatile "masked" functionality.
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[3+2] Cycloaddition: Reaction with sodium azide forms a tetrazole , a classic bioisostere for a carboxylic acid (improving metabolic stability and lipophilicity).
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Pinner Reaction: Acid-catalyzed reaction with alcohols yields imidates, which can be converted to amidines or oxadiazoles.
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Hydrolysis: Controlled hydrolysis yields the primary amide (CONH₂) or the carboxylic acid (COOH).
C. The Benzofuran Core (C-3)
While the C-2 nitrile deactivates the ring, the C-5 amine activates it. However, electrophilic aromatic substitution (EAS) at C-3 is difficult due to the competing directing effects. Functionalization at C-3 is best achieved de novo during ring synthesis (e.g., using substituted chloroacetonitriles) rather than post-synthetically.
Caption: Divergent synthesis map showing the "Amine-First" and "Nitrile-First" derivatization strategies.
Medicinal Chemistry Applications
Kinase Inhibition (Hinge Binding)
The 5-aminobenzofuran scaffold is a privileged structure in kinase drug discovery. The benzofuran oxygen and the C-5 amine can participate in hydrogen bonding with the hinge region of kinases (e.g., JAK, SYK, LRRK2).
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Strategy: The C-5 amine is often derivatized into a urea or amide to reach into the "back pocket" of the kinase active site, while the C-2 nitrile points towards the solvent front or interacts with gatekeeper residues.
Bioisosterism
The C-2 nitrile is a critical bioisostere.
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vs. Carbonyl: It mimics the electronic properties of a carbonyl oxygen without the metabolic liability of an ester.
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vs. Halogen: It provides a similar steric demand to a bromine atom but with strong hydrogen-bond accepting capability.
CNS Activity
Derivatives of 5-aminobenzofuran-2-carboxylate (the ester analog) are used in drugs like Vilazodone (SSRI/5-HT1A partial agonist). The nitrile variant offers a pathway to modify the polarity and metabolic stability of these CNS-active scaffolds, potentially reducing efflux by P-glycoprotein (P-gp).
Experimental Protocol: Synthesis of 5-Nitrobenzofuran-2-carbonitrile
Note: This is the critical precursor step. The reduction to the amine follows standard procedures.
Materials: 5-Nitrosalicylaldehyde (1.0 eq), Chloroacetonitrile (1.2 eq), Potassium Carbonate (2.0 eq), DMF (anhydrous).
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Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-nitrosalicylaldehyde (10 mmol) in anhydrous DMF (20 mL).
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Addition: Add Potassium Carbonate (20 mmol) and stir at room temperature for 15 minutes (solution turns bright yellow/orange).
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Alkylation: Dropwise add Chloroacetonitrile (12 mmol).
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Reaction: Heat the mixture to 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The intermediate ether may appear first, followed by cyclization to the benzofuran.
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Workup: Pour the reaction mixture into ice-water (100 mL). The product usually precipitates as a solid. Filter, wash with water, and dry.
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Purification: Recrystallize from Ethanol or purify via silica gel chromatography if necessary.
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Yield: Typical yields range from 75-85%.
Safety Note: Chloroacetonitrile is highly toxic and a lachrymator. Work in a well-ventilated fume hood.
References
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Synthesis of Benzofuran Derivatives: RSC Advances, 2019, 9, 27510–27540.[1] Link
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Kinase Inhibitor Scaffolds (Patent): WO 2014/060112 A1 "Pyrazolo[4,3-d]pyrimidines as Kinase Inhibitors". Link
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Benzofuran-2-carboxamide Derivatives (Vilazodone Intermediates): US Patent 2018/0002305 A1. Link
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Cycloaddition Methodologies: Beilstein J. Org. Chem. 2011, 7, 179–185. Link
